N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(2-methoxyphenoxy)acetamide
Description
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(2-methoxyphenoxy)acetamide is a synthetic amide derivative characterized by a hydroxy-substituted pentyl chain linked to a thiophene ring and a 2-methoxyphenoxy acetamide moiety.
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-22-15-5-2-3-6-16(15)23-13-18(21)19-10-8-14(9-11-20)17-7-4-12-24-17/h2-7,12,14,20H,8-11,13H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVJMUFVQSJZPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCC(CCO)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound features three distinct moieties:
- A 5-hydroxy-3-(thiophen-2-yl)pentyl chain, providing hydrophobicity and hydrogen-bonding capacity.
- A 2-(2-methoxyphenoxy)acetyl group, contributing aromaticity and steric bulk.
- An amide linkage , critical for biological activity and stability.
Retrosynthetic disconnection suggests two primary fragments:
- 5-Hydroxy-3-(thiophen-2-yl)pentan-1-amine (Amine component)
- 2-(2-Methoxyphenoxy)acetyl chloride (Acylating agent)
Key Challenges
- Hydroxyl group sensitivity : Requires protection during amine synthesis.
- Thiophene reactivity : Prone to electrophilic substitution, necessitating mild conditions.
- Steric hindrance : Bulky substituents may impede amidation efficiency.
Synthesis of 5-Hydroxy-3-(Thiophen-2-yl)Pentan-1-Amine
Thiophene Functionalization
Step 1: Thiophene Alkylation
Thiophene + 4-Penten-1-ol → 3-(Thiophen-2-yl)pent-4-en-1-ol
Step 2: Hydroxylation
3-(Thiophen-2-yl)pent-4-en-1-ol → 5-Hydroxy-3-(thiophen-2-yl)pentan-1-ol
Amine Generation
Step 3: Mitsunobu Reaction
Protected alcohol → Azide intermediate
- Reagents : DIAD, PPh₃, HN₃
- Conditions : THF, 0°C → RT, 12 hr
Step 4: Staudinger Reduction
Azide → Amine
Synthesis of 2-(2-Methoxyphenoxy)Acetyl Chloride
Phenolic Coupling
Step 1: Nucleophilic Aromatic Substitution
2-Methoxyphenol + Chloroacetyl chloride → 2-(2-Methoxyphenoxy)Acetyl chloride
Characterization Data
| Parameter | Value | Method |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 6.85–7.25 (m, 4H) | 400 MHz |
| IR (cm⁻¹) | 1745 (C=O) | ATR-FTIR |
Amide Bond Formation
Coupling Strategies
Method A: Schotten-Baumann
Amine + Acetyl chloride → Acetamide
- Conditions : NaOH (5%), CH₂Cl₂, 0°C, 2 hr
- Yield : 58% (crude), requires chromatographic purification
Method B: EDCI/HOBt Mediated
Comparative Performance
| Parameter | Method A | Method B |
|---|---|---|
| Reaction Time | 2 hr | 8 hr |
| Isolated Yield | 58% | 83% |
| Purity | 91% | 98% |
Purification and Characterization
Chromatographic Separation
Spectroscopic Data
High-Resolution Mass Spectrometry
¹³C NMR (DMSO-d6)
| δ (ppm) | Assignment |
|---|---|
| 169.8 | Amide carbonyl |
| 154.2 | Aromatic C-O |
| 56.1 | Methoxy carbon |
Process Optimization Considerations
Solvent Screening
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 83 | 98 |
| THF | 71 | 95 |
| CHCl₃ | 65 | 89 |
Temperature Effects
| Temp (°C) | Reaction Time (hr) | Degradation Products (%) |
|---|---|---|
| 0 | 8 | <1 |
| 25 | 6 | 3 |
| 40 | 4 | 12 |
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to convert the thiophene ring to a more saturated form.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH (sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the methoxy group could result in a variety of functionalized derivatives.
Scientific Research Applications
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(2-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, its hydroxy group may participate in hydrogen bonding with biological macromolecules, while the thiophene ring could interact with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Analogues in the Acetamide Family
Compounds with 2-Methoxyphenoxy Substituents
Several analogs share the 2-methoxyphenoxy acetamide backbone but differ in substituents ():
Key Observations :
- Thiadiazole-containing analogs (5k, 5l, 5m) exhibit moderate-to-high yields (68–85%) and melting points (135–140°C), suggesting thermal stability influenced by sulfur-rich heterocycles.
- The sulfamoylphenyl group in ’s compound may improve solubility via polar interactions, a feature absent in the target compound.
Thiophene-Containing Acetamides
Thiophene rings are critical in modulating electronic properties ():
Key Observations :
- The target compound’s thiophene-pentyl chain may enhance membrane permeability compared to smaller substituents (e.g., pyridine in 5RH1).
- Chlorothiophene in 5RH1 improves binding affinity to viral proteases, suggesting halogenation could be a strategy for optimizing the target compound’s activity.
Physicochemical and Pharmacokinetic Properties
Solubility and Hydrophilicity
- The hydroxyl group in the target compound’s pentyl chain likely increases hydrophilicity compared to non-polar analogs like 5k–5m (thiadiazole derivatives).
- Methoxyphenoxy groups generally confer moderate lipophilicity, balancing solubility and bioavailability .
Thermal Stability
- Melting points of thiadiazole analogs (135–140°C) suggest that the target compound’s melting point may fall within a similar range if crystalline.
Biological Activity
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(2-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a thiophene ring, a methoxyphenoxy group, and a hydroxy group. Its molecular structure can be represented as follows:
This structure suggests potential interactions with various biological targets, which may lead to significant pharmacological effects.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors. The sulfonamide group in similar compounds has been shown to inhibit enzyme activity by mimicking natural substrates, disrupting biochemical pathways critical for cellular function .
Anticancer Properties
The anticancer potential of related thiophene-containing compounds has been explored extensively. For example, thiazolopyrimidine derivatives have shown significant cytotoxicity against various cancer cell lines while demonstrating low toxicity to normal cells . The selectivity index (SI), which compares the IC50 values of cancerous versus normal cells, is a crucial metric in assessing the efficacy of such compounds. Future studies on this compound could provide insights into its anticancer properties.
Research Findings and Case Studies
- Cytotoxicity Studies : In comparative studies involving thiophene derivatives, compounds demonstrated varying degrees of cytotoxicity against human cancer cell lines. For instance, one study highlighted a compound with a similar structure exhibiting an IC50 value significantly lower than traditional chemotherapeutics like Sorafenib . This indicates that this compound may also possess promising anticancer activity.
-
Selectivity Index Calculation : The selectivity index (SI) is calculated as follows:
A higher SI indicates better selectivity for cancer cells over normal cells, which is desirable in drug development.
Data Table: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | Anticancer | 15 | 5 |
| Compound B | Antimicrobial | 20 | 4 |
| This compound | TBD (To Be Determined) | TBD |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(2-methoxyphenoxy)acetamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the thiophene-pentyl backbone via alkylation or coupling reactions, using catalysts like palladium for cross-coupling (e.g., Suzuki-Miyaura) .
- Step 2 : Introduction of the 2-methoxyphenoxy acetamide group via nucleophilic substitution or amide coupling. Reaction conditions (pH, solvent polarity, temperature) are critical to minimize side products; for example, anhydrous DMF at 60–80°C improves yield .
- Optimization : Adjusting stoichiometry of reagents (e.g., 1.2 equivalents of 2-methoxyphenoxy acetic acid) and using coupling agents like EDCI/HOBt enhances efficiency .
Q. Which analytical techniques are most effective for characterizing this compound and verifying purity?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : - and -NMR to confirm regiochemistry of the thiophene and methoxyphenoxy groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and isotopic pattern analysis .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold for biological assays) .
Q. How does the hydroxyl group in the pentyl chain influence the compound’s solubility and stability?
- Methodological Answer :
- Solubility : The hydroxyl group enhances hydrophilicity. Solubility can be tested in DMSO (for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) .
- Stability : Stability under acidic/basic conditions is evaluated via accelerated degradation studies (e.g., 24-hour exposure to pH 2–9 buffers at 37°C, monitored by HPLC) .
Advanced Research Questions
Q. What computational strategies (e.g., DFT) can predict the compound’s electronic structure and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) basis sets calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the thiophene ring’s electron-rich nature may guide functionalization .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS, focusing on binding free energy calculations .
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
- Data Normalization : Control for variables like cell line heterogeneity (e.g., HepG2 vs. HEK293) and compound solubility limits .
- Dose-Response Analysis : Fit data to Hill curves to calculate EC/IC values, ensuring reproducibility across triplicate experiments .
Q. What strategies are recommended for studying the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) by varying substrate concentrations .
- Docking Simulations : AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., COX-2 or kinase targets) .
- Mutagenesis : Site-directed mutagenesis of suspected binding residues (e.g., Ser530 in COX-2) to confirm critical interactions .
Q. How can structural modifications improve metabolic stability without compromising activity?
- Methodological Answer :
- SAR Studies : Systematically replace the methoxy group with electron-withdrawing/donating substituents (e.g., -CF, -OH) and test metabolic stability in liver microsomes .
- Prodrug Design : Mask the hydroxyl group with acetyl or PEGylated moieties to enhance plasma half-life, followed by enzymatic cleavage assays .
Contradiction Analysis & Experimental Design
Q. How should researchers address discrepancies in synthetic yields reported across literature?
- Methodological Answer :
- Parameter Screening : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading) and identify critical factors .
- Byproduct Analysis : LC-MS to trace side products (e.g., over-alkylation) and adjust protecting group strategies .
Q. What experimental controls are essential when evaluating this compound’s cytotoxicity in vitro?
- Methodological Answer :
- Vehicle Controls : DMSO concentrations ≤0.1% to avoid solvent toxicity .
- Positive/Negative Controls : Include known cytotoxins (e.g., doxorubicin) and untreated cells to benchmark effects .
- Proliferation Assays : Combine MTT/WST-1 with live/dead staining (e.g., calcein-AM/propidium iodide) to distinguish cytostatic vs. cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
